N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furamide, N-(5-(p-aminophenoxy)pentyl)- is a bioactive chemical.
Scientific Research Applications
Crystal Structure and Biological Activity
- N-Mustards Analogs : Compounds like 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, related to 2-furamide derivatives, are part of the "N-mustards" group. They exhibit notable biological and pharmacological activities due to their unique crystal structures (Galešić & Vlahov, 1990).
Antimicrobial Properties
- Antibacterial and Antifungal Activity : Alkylated furan derivatives, including N-[4-(p-alkylphenyl)-2-thiazolyl]-5-nitro-2-furamide, have shown effective antibacterial and antifungal properties. These compounds are active against various bacteria and fungi, demonstrating their potential in antimicrobial research (Makino, 1962).
Drug-DNA Interactions
- Minor Groove Binding Drugs : Derivatives like 2,5-Bis(4-guanylphenyl)furan ("furamidine") bind to DNA's minor groove. They are more effective than some other drugs in certain models, providing insights into the structural origins of their DNA-binding affinity (Laughton et al., 1995).
Polymer Synthesis
- Polyamides and Polyimides : 2-Furamide is utilized in synthesizing polymers like polyamides and polyimides. This involves reactions with other components, such as paraformaldehyde, to create materials with specific properties and applications in material science (Abid, Gharbi, & Gandini, 2000).
Spectroscopic Analysis
- pH Sensitive Probes : Derivatives of 2-aminophenol, structurally related to 2-furamide, have been modified to produce pH-sensitive probes. These modifications provide valuable tools for spectroscopic analysis in various scientific applications (Rhee, Levy, & London, 1995).
Properties
CAS No. |
101586-79-2 |
---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c17-13-6-8-14(9-7-13)20-11-3-1-2-10-18-16(19)15-5-4-12-21-15/h4-9,12H,1-3,10-11,17H2,(H,18,19) |
InChI Key |
XNODCFOINLTORT-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NCCCCCOC2=CC=C(C=C2)N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCCCOC2=CC=C(C=C2)N |
Appearance |
Solid powder |
101586-79-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Furamide, N-(5-(p-aminophenoxy)pentyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.